molecular formula C16H15Cl2NO B263795 N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide

N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide

Cat. No.: B263795
M. Wt: 308.2 g/mol
InChI Key: CIEPHSCDWHOAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in organic synthesis, pharmaceuticals, and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide typically involves the reaction of 2,3-dichloroaniline with 4-isopropylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atoms or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound has similar structural features but with fluorine atoms instead of chlorine.

    N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: This compound contains a sulfonamide group, which imparts different chemical properties.

    N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound has a more complex structure with additional functional groups.

Uniqueness

N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide is unique due to the presence of both dichlorophenyl and isopropyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C16H15Cl2NO/c1-10(2)11-6-8-12(9-7-11)16(20)19-14-5-3-4-13(17)15(14)18/h3-10H,1-2H3,(H,19,20)

InChI Key

CIEPHSCDWHOAIW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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